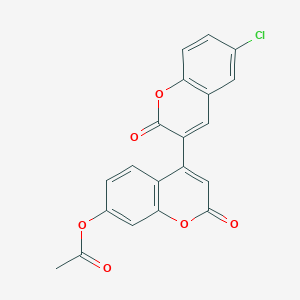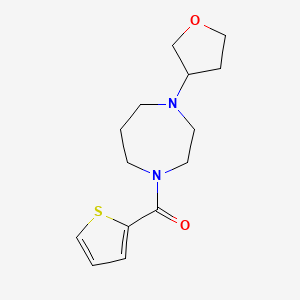
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
High-Performance Liquid Chromatography
The compound is used as a part of the reaction medium in high-performance liquid chromatography for amino acids. It is involved in the precolumn fluorescent labeling of amino acids, enabling sensitive detection through fluorescence (Watanabe & Imai, 1981).
Anticancer Activity
A derivative of the compound, a novel naphthyridine derivative named 3u, shows anticancer activity in human melanoma A375 cells. It induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential in melanoma treatment (Kong et al., 2018).
Photochemical C−H Functionalization
The compound is involved in benzophenone-sensitized reactions for C−H functionalization of aliphatic compounds. This unusual photochemical reaction offers a method for N-substitution in various compounds without nitrogen elimination, contributing to synthetic chemistry applications (Rodina et al., 2016).
Synthesis of Pyrrole Derivatives
It is utilized in the synthesis of 2,3-dihydro-1H-1,3-diazepin-2-ones, which can rearrange into pyrrole derivatives under certain conditions. This highlights its role in novel synthetic pathways in organic chemistry (Fesenko & Shutalev, 2014).
Drug Discovery and Development
Compounds similar to (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone are synthesized and characterized for potential use in drug discovery. These compounds are subject to docking studies to understand their activity, particularly in antibacterial applications (Shahana & Yardily, 2020).
properties
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(13-3-1-10-19-13)16-6-2-5-15(7-8-16)12-4-9-18-11-12/h1,3,10,12H,2,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYBXZWAWUFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

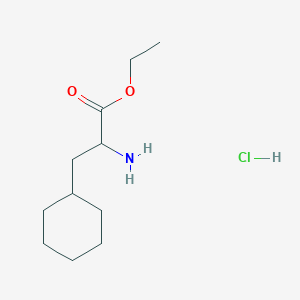
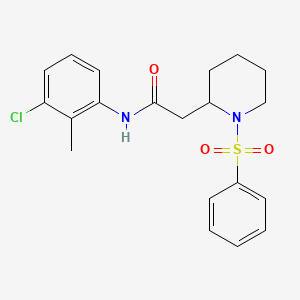
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2955488.png)
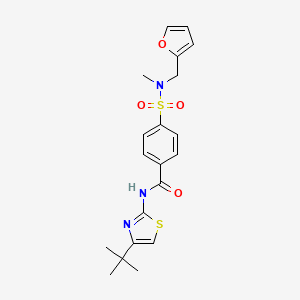

![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2955494.png)

![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)

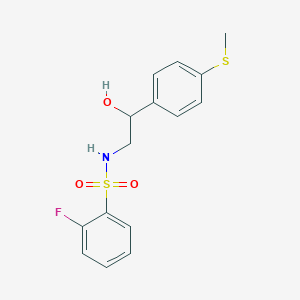
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)
